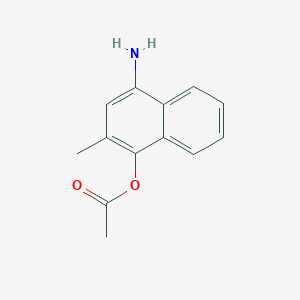
4-Amino-2-methylnaphthalen-1-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-2-methylnaphthalen-1-yl acetate is an organic compound with a complex aromatic structure It is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-methylnaphthalen-1-yl acetate typically involves the acetylation of 4-Amino-2-methylnaphthalen-1-ol. This can be achieved through the reaction of 4-Amino-2-methylnaphthalen-1-ol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases efficiency.
化学反応の分析
Types of Reactions
4-Amino-2-methylnaphthalen-1-yl acetate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its parent alcohol.
Substitution: It can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Produces naphthoquinones.
Reduction: Yields 4-Amino-2-methylnaphthalen-1-ol.
Substitution: Results in various substituted naphthalene derivatives.
科学的研究の応用
4-Amino-2-methylnaphthalen-1-yl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its stable aromatic structure.
作用機序
The mechanism of action of 4-Amino-2-methylnaphthalen-1-yl acetate involves its interaction with various molecular targets. In biological systems, it can bind to specific proteins or enzymes, altering their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
4-Amino-2-methylnaphthalen-1-ol: The parent alcohol of the acetate derivative.
2-Methylnaphthalene: A simpler aromatic hydrocarbon with similar structural features.
Naphthoquinones: Oxidized derivatives with distinct chemical properties.
Uniqueness
4-Amino-2-methylnaphthalen-1-yl acetate is unique due to its combination of an amino group and an acetate ester on a naphthalene backbone. This structure provides a balance of reactivity and stability, making it suitable for various applications in research and industry.
特性
分子式 |
C13H13NO2 |
|---|---|
分子量 |
215.25 g/mol |
IUPAC名 |
(4-amino-2-methylnaphthalen-1-yl) acetate |
InChI |
InChI=1S/C13H13NO2/c1-8-7-12(14)10-5-3-4-6-11(10)13(8)16-9(2)15/h3-7H,14H2,1-2H3 |
InChIキー |
LGGXKRJUUZJDNM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=CC=CC=C2C(=C1)N)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Amino-4-oxo-1-azaspiro[4.5]dec-2-ene-3-carboxylic acid](/img/structure/B11892819.png)





![(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B11892864.png)




